4-(Trifluoromethyl)phenylhydrazine
Description
Significance as a Fluorinated Aromatic Hydrazine (B178648) in Chemical Sciences
As a hydrazine, the compound serves as a critical nucleophile and a precursor for forming hydrazones, which are themselves an important class of compounds with diverse biological activities. nih.govmdpi.com Hydrazones are key intermediates in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and indoles. nih.gov The combination of the reactive hydrazine moiety and the property-modifying trifluoromethyl group makes 4-(trifluoromethyl)phenylhydrazine a highly significant building block in medicinal chemistry, agrochemical science, and materials science. nih.govfishersci.comnih.gov It is frequently used as an intermediate for synthesizing more complex molecules with desired biological or material properties. fishersci.comsigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H7F3N2 | fishersci.comnih.gov |
| Molecular Weight | 176.14 g/mol | fishersci.comnih.govsigmaaldrich.com |
| Melting Point | 60-65 °C | fishersci.comsigmaaldrich.com |
| Boiling Point | 118-122 °C at 17 mmHg | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 368-90-1 | fishersci.comsigmaaldrich.com |
| Appearance | Crystalline solid | prepchem.com |
| Solubility | Insoluble in water | fishersci.com |
Historical Context of Research Trajectories
The study of phenylhydrazines dates back to the late 19th century, with the discovery of the Fischer indole (B1671886) synthesis by Emil Fischer in 1883. wikipedia.org This reaction, which uses a phenylhydrazine (B124118) and an aldehyde or ketone to form an indole ring system, remains one of the most important methods for synthesizing this key heterocyclic motif found in many natural products and pharmaceuticals. wikipedia.orgnih.gov
The development of organofluorine chemistry, particularly for pharmaceutical applications, gained momentum in the mid-20th century. mdpi.com The introduction of fluorinated drugs like Florinef acetate (B1210297) in 1954 and the anticancer agent 5-fluorouracil (B62378) in 1957 highlighted the profound impact that fluorine could have on biological activity. nih.govmdpi.com Research into fluorinated aromatic compounds, including hydrazines, grew from this period, driven by the desire to create new molecules with improved therapeutic properties. The synthesis of specific compounds like this compound is part of this broader trend, reflecting a growing interest in polyfluorinated aromatic systems and their application as building blocks in modern synthetic chemistry. Its hydrochloride salt is also utilized due to its enhanced stability for synthetic purposes. bldpharm.comnih.gov
Scope and Research Focus within Modern Chemistry and Biology
In contemporary research, this compound is primarily valued as a crucial intermediate in organic synthesis. fishersci.com Its most prominent application is in the Fischer indole synthesis to produce trifluoromethyl-substituted indoles. nih.govnih.gov Indole scaffolds are central to many pharmacologically active compounds, including the triptan class of antimigraine drugs. wikipedia.org The trifluoromethyl group on the indole ring can significantly influence the biological activity of the final product.
The research focus also extends to the synthesis of fluorinated hydrazones. nih.govmdpi.com this compound reacts with aldehydes and ketones to form hydrazones that serve as precursors to other heterocyclic systems or exhibit their own biological activities, including potential antimicrobial or enzyme-inhibiting properties. mdpi.comnih.gov For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov
Beyond medicinal chemistry, this compound finds use in materials science. For example, it has been employed as a fluorine-containing reductant in the one-step reduction and functionalization of graphene oxide, demonstrating its utility in modifying the properties of advanced materials. sigmaaldrich.com The compound's versatility ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, dyes, and functional materials. fishersci.comthermofisher.com
| Application Area | Specific Use | Significance | Source |
|---|---|---|---|
| Organic Synthesis | Fischer Indole Synthesis | Precursor for trifluoromethyl-substituted indoles, a key scaffold in pharmaceuticals. | wikipedia.orgnih.govnih.gov |
| Medicinal Chemistry | Intermediate for Drug Discovery | Used to synthesize bioactive molecules, including enzyme inhibitors and potential therapeutics. | mdpi.comfishersci.comnih.gov |
| Medicinal Chemistry | Hydrazone Formation | Creates fluorinated hydrazones which are themselves subjects of biological investigation. | nih.govmdpi.com |
| Materials Science | Graphene Oxide Functionalization | Acts as a reductant and functionalizing agent to introduce fluorine into materials. | sigmaaldrich.com |
| Agrochemicals & Dyestuffs | Chemical Intermediate | Serves as a building block for new agrochemical products and dyes. | fishersci.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLGTYGKCMLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190277 | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-90-1 | |
| Record name | 4-Trifluoromethylphenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 4-(Trifluoromethyl)phenylhydrazine
A primary and well-established method for the synthesis of arylhydrazines is through the diazotization of an aniline (B41778) derivative followed by reduction. In the case of this compound, the process commences with 4-(Trifluoromethyl)aniline. This starting material is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then subjected to a reduction step. Common reducing agents for this transformation include stannous chloride (tin(II) chloride) in an acidic medium. The resulting product is the hydrochloride salt of this compound, which can be neutralized to afford the free base.
Another approach within this category involves the nucleophilic aromatic substitution of a suitable precursor. For instance, a related compound, 2,3-dichloro-4-trifluoromethyl-phenylhydrazine, is synthesized by heating 2,3,4-trichlorobenzotrifluoride with hydrazine (B178648) hydrate (B1144303) in pyridine. prepchem.com This demonstrates the principle of displacing a leaving group (in this case, a chloride ion) from an activated aromatic ring with hydrazine. A similar strategy could be envisioned for this compound starting from a 4-halobenzotrifluoride, though the reactivity would be lower compared to the dichlorinated analogue.
The direct trifluoromethylation of phenylhydrazine (B124118) presents a more direct but potentially challenging route. This involves the introduction of a trifluoromethyl (CF3) group onto the phenyl ring of phenylhydrazine. A variety of trifluoromethylating agents have been developed in recent years, often involving hypervalent iodine reagents or transition-metal catalysis. These reactions can be difficult to control in terms of regioselectivity, often yielding a mixture of ortho, meta, and para isomers. The electron-donating nature of the hydrazine group directs electrophilic substitution primarily to the ortho and para positions. Therefore, a successful para-trifluoromethylation would require specific directing groups or catalysts to achieve high selectivity for the desired 4-substituted product. Research in this area is ongoing, aiming to develop more efficient and selective C-H trifluoromethylation methods for a wide range of aromatic substrates. nih.gov
The production of phenylhydrazines, including this compound, has been adapted to continuous flow manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. google.comrsc.org Chinese patents describe a "one-pot" operation for the industrial production of 4-trifluoromethylphenylhydrazine hydrochloride where the diazotization and reduction steps are performed continuously. justia.com In this process, 4-(Trifluoromethyl)aniline in an acidic solution is first reacted with a diazotizing agent like sodium nitrite. The resulting diazonium salt solution is then immediately mixed with a reducing agent, such as stannous chloride, in a continuous flow reactor. justia.com This integrated approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, minimizing the accumulation of potentially unstable diazonium salt intermediates. justia.comallfordrugs.comnih.gov The entire process, from raw materials to the final phenylhydrazine salt, can be accomplished in a matter of minutes, a significant improvement over traditional batch processing. justia.com
Chemical Reactivity and Transformation Mechanisms
The chemical behavior of this compound is dominated by the nucleophilicity of the hydrazine moiety and the influence of the electron-withdrawing trifluoromethyl group on the aromatic ring.
The hydrazine group (-NHNH2) in this compound is a potent nucleophile, readily participating in reactions with a wide array of electrophiles. sigmaaldrich.com The terminal nitrogen atom (β-nitrogen) is generally the most nucleophilic center. A classic and widely used reaction is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of the Fischer indole (B1671886) synthesis, where the resulting hydrazone is treated with an acid catalyst to yield a substituted indole.
Furthermore, this compound can act as a nucleophile in substitution reactions. It can displace leaving groups from alkyl halides or activated aryl halides. The nucleophilicity of the hydrazine can be influenced by the solvent and reaction conditions. The general mechanism for nucleophilic aromatic substitution often proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer-type intermediate. eijas.com The presence of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring enhances the acidity of the N-H protons and influences the electron density of the aromatic system. This electronic effect modulates the reactivity of the hydrazine in comparison to unsubstituted phenylhydrazine.
The oxidation of phenylhydrazines is a complex process that can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov The oxidation of phenylhydrazine itself is known to be an autocatalytic process involving superoxide (B77818) radicals and can be initiated by metal ions or oxidizing agents like oxyhemoglobin. nih.gov The proposed mechanism involves a cascade of intermediates including the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion. nih.gov
Applying this to this compound, mild oxidation can lead to the formation of the corresponding diazene (B1210634) (4-(Trifluoromethyl)phenyldiazene). Further oxidation or disproportionation of the diazene can yield the corresponding azobenzene, 4,4'-bis(trifluoromethyl)azobenzene. Stronger oxidizing agents can lead to the cleavage of the N-N bond and the formation of nitroso compounds, specifically 1-nitroso-4-(trifluoromethyl)benzene. The electron-withdrawing nature of the trifluoromethyl group would be expected to make the molecule more resistant to oxidation compared to unsubstituted phenylhydrazine, as it decreases the electron density on the aromatic ring and the hydrazine moiety.
Reduction Reactions and Resulting Amines/Hydrazines
The cleavage of the nitrogen-nitrogen bond in hydrazine derivatives is a fundamental transformation that yields the corresponding amines. While this compound itself is often used as a starting material, several methods applicable to the reduction of arylhydrazines can be employed to convert it to 4-(Trifluoromethyl)aniline.
Methodologies for the reductive cleavage of the N-N bond in hydrazines often require specific catalytic systems. One approach involves the use of low-valent titanium reagents. A reagent prepared in-situ from titanium(IV) chloride (TiCl₄) and magnesium powder in an appropriate solvent can effectively cleave the N-N bond in phenylhydrazines under mild conditions, affording the corresponding anilines in good to excellent yields. researchgate.net This method is noted for its tolerance of various functional groups, which would be advantageous for substrates containing the trifluoromethyl group. researchgate.net
Ruthenium complexes have also proven to be effective catalysts for this transformation. For instance, triruthenium dodecacarbonyl, Ru₃(CO)₁₂, can catalyze the N-N bond cleavage of aryl hydrazines in the presence of isopropyl alcohol, which acts as a hydrogen donor. umich.edu The reaction proceeds through a redox process where the nitrogen atoms of the hydrazine are reduced to form the amino group and ammonia (B1221849). umich.edu Other research has demonstrated that visible-light photocatalysis using ruthenium complexes, such as Ru(bpyrz)₃₂, can facilitate the cleavage of N-N bonds in various hydrazine derivatives in the presence of air. nih.govnih.gov This method is notable for its mild and environmentally benign conditions. nih.govnih.gov
These established methods for N-N bond cleavage in arylhydrazines are, by extension, applicable to this compound, providing pathways to the corresponding 4-(Trifluoromethyl)aniline.
Nucleophilic Substitution Reactions Involving Aromatic Halides
Nucleophilic aromatic substitution (SNAr) is a key reaction for the formation of carbon-nitrogen bonds on aromatic rings. This reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic halide. libretexts.orglibretexts.org The electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group (typically a halide). libretexts.orglibretexts.org
The hydrazine group of this compound is a potent nucleophile and is capable of participating in SNAr reactions. It would be expected to react with highly activated aryl halides, such as 1-fluoro-2,4-dinitrobenzene. The presence of two nitro groups in the ortho and para positions to the fluorine atom makes the aryl ring highly electron-deficient and susceptible to nucleophilic attack. libretexts.org The reaction would proceed by the attack of the terminal nitrogen of the hydrazine onto the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to yield N-(2,4-dinitrophenyl)-N'-(4-trifluoromethylphenyl)hydrazine. This reactivity is analogous to the well-established reactions of other hydrazines with activated aryl halides.
Condensation Reactions with Carbonyl Compounds: Hydrazone Formation
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of organic synthesis, providing a versatile method for the creation of carbon-nitrogen double bonds. youtube.comresearchgate.net this compound readily undergoes this reaction with a wide array of aldehydes and ketones, typically under mild, acid-catalyzed conditions. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding 4-(Trifluoromethyl)phenylhydrazone. A catalytic amount of acid, such as hydrochloric acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack. nih.gov
The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations, most notably the Fischer indole synthesis and various cyclization reactions to form heterocyclic compounds. The presence of the trifluoromethyl group can influence the reactivity and properties of the resulting hydrazone.
Below is a table of representative condensation reactions between this compound and various carbonyl compounds.
| Carbonyl Substrate | Product (Hydrazone) | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde | Benzaldehyde 4-(trifluoromethyl)phenylhydrazone | Ethanol, cat. HCl, reflux |
| Acetophenone (B1666503) | Acetophenone 4-(trifluoromethyl)phenylhydrazone | Ethanol, cat. HCl, reflux nih.gov |
| Cyclohexanone | Cyclohexanone 4-(trifluoromethyl)phenylhydrazone | Ethanol, cat. acetic acid, room temp. |
| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde 4-(trifluoromethyl)phenylhydrazone | Methanol, reflux |
| Propanal | Propanal 4-(trifluoromethyl)phenylhydrazone | Ethanol, room temp. |
Cyclization Pathways to Heterocyclic Systems (e.g., Pyrazoles, Dihydropyridazines)
This compound is a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, with pyrazole (B372694) synthesis being one of its most important applications.
Pyrazole Synthesis: The most common method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.comresearchgate.net When this compound is reacted with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), a double condensation reaction occurs, followed by cyclization and dehydration to yield a 1,3,5-substituted pyrazole. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. The trifluoromethyl group on the phenyl ring is retained in the final pyrazole structure, imparting unique properties to the molecule which are of interest in medicinal chemistry and agrochemicals. researchgate.net
Dihydropyridazine Synthesis: Dihydropyridazine rings can also be synthesized using this compound. These syntheses often involve cycloaddition reactions. For example, trifluoromethylated dihydropyridazines can be prepared through the annulation of pyridinium (B92312) ylides with a trifluoroacetyl diazoester, where a trifluoroacetylated hydrazone is a key intermediate. rsc.org Another strategy involves the aza-Barbier reaction on trifluoromethylated hydrazones, followed by an intramolecular Michael addition to form fluorinated tetrahydropyridazines. beilstein-journals.org These pathways demonstrate the utility of this compound and its derivatives in constructing six-membered heterocyclic systems.
The table below outlines representative cyclization reactions.
| Reactant(s) | Heterocyclic Product | Reaction Type | Typical Conditions |
|---|---|---|---|
| Acetylacetone | 1-(4-(Trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis | Ethanol or Acetic Acid, heat youtube.comresearchgate.net |
| Ethyl Acetoacetate | 5-Methyl-2-(4-(trifluoromethyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one | Condensation/Cyclization | Ethanol, reflux |
| α,β-Unsaturated Carbonyl Compound (e.g., Chalcone) | Substituted Pyrazoline | Condensation/Cycloaddition | Acetic Acid, heat |
| β-CF3-1,3-Enyne | Trifluoromethylated Pyrazole | Divergent Reaction/Oxidation | Specific conditions depending on hydrazine substitution |
| Fluorinated α,β-unsaturated ester | Fluorinated Dihydropyridazinone | Michael Addition/Cyclization | Base catalyst (e.g., DBU), solvent (e.g., CH2Cl2) |
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
4-(Trifluoromethyl)phenylhydrazine serves as a fundamental starting material in numerous organic transformations, primarily owing to the reactivity of its hydrazine (B178648) moiety. fishersci.com This functional group readily participates in condensation and cyclization reactions, making it an invaluable tool for synthetic chemists.
Precursor for Phenylhydrazine (B124118) Derivatives
The reactivity of the hydrazine group in this compound allows for its conversion into a wide range of substituted phenylhydrazine derivatives. These reactions often involve acylation, alkylation, or condensation with carbonyl compounds. For instance, it can be used to synthesize N'-(substituted-ylidene)hydrazides, which are precursors for various heterocyclic systems. researchgate.net The resulting derivatives often exhibit enhanced or modified biological activities compared to the parent compound, making this a crucial strategy in drug discovery and materials science.
Construction of Heterocyclic Scaffolds
The construction of heterocyclic rings is a cornerstone of modern organic synthesis, and this compound is a key player in the synthesis of several important classes of heterocycles.
Pyrazoles: The most prominent application of this compound is in the synthesis of pyrazole (B372694) derivatives. nih.gov The Knorr pyrazole synthesis, a classic reaction involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is frequently employed. dergipark.org.tr For example, the reaction of this compound with β-diketones yields 1-phenyl-3-(trifluoromethyl)pyrazole derivatives. nih.govcore.ac.uk These trifluoromethylated pyrazoles are of significant interest due to their prevalence in many biologically active molecules. acs.orgmdpi.com The reaction conditions can be varied to control regioselectivity, leading to the formation of different isomers. dergipark.org.tr
Oxadiazoles: this compound can be utilized as a precursor for the synthesis of 1,3,4-oxadiazoles. While not a direct cyclization partner, it can be converted into hydrazides which then undergo cyclization with various reagents to form the oxadiazole ring. organic-chemistry.orgijper.org For example, a hydrazide derived from this compound can be reacted with an orthoester or phosphorus oxychloride to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. thieme-connect.de
Triazoles: The synthesis of both 1,2,3- and 1,2,4-triazoles can be achieved using this compound as a starting material. For 1,2,3-triazoles, the hydrazine can be converted to an azide, which then participates in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction). mdpi.com The synthesis of 1,2,4-triazoles often involves the reaction of a hydrazide derivative with a source of carbon and nitrogen, such as formamide (B127407) or nitriles, under various catalytic conditions. frontiersin.orgorganic-chemistry.org
Pyridazinones: Pyridazinone scaffolds, known for their cardiovascular activities, can be synthesized from this compound. electronicsandbooks.com The reaction typically involves the condensation of the hydrazine with a γ-ketoacid or a related derivative. electronicsandbooks.comnih.gov This cyclization reaction leads to the formation of the six-membered pyridazinone ring.
Utilization in Specialized Chemical Syntheses
The unique properties conferred by the trifluoromethyl group make this compound a valuable intermediate in the synthesis of specialized chemicals with applications in pharmaceuticals, agriculture, and materials science.
Synthesis of Pharmaceutical Lead Compounds and Active Pharmaceutical Ingredients
A significant application of this compound lies in the synthesis of pharmaceutical compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug molecules.
A prime example is the synthesis of celecoxib (B62257) analogues. Celecoxib, a selective COX-2 inhibitor, contains a pyrazole ring substituted with a trifluoromethyl group. nih.govnih.gov this compound is a key starting material for creating various analogues of celecoxib by reacting it with appropriate diketones to form the central pyrazole scaffold. core.ac.ukacs.org Researchers have synthesized numerous derivatives by modifying other parts of the celecoxib structure while retaining the trifluoromethylpyrazole core, aiming for improved efficacy and reduced side effects. nih.govnih.govcivilica.com
| Compound Class | Synthetic Application | Key Reaction | Reference |
|---|---|---|---|
| Pyrazoles | Synthesis of Celecoxib Analogues | Condensation with β-diketones | core.ac.uknih.govnih.gov |
| Pyrazoles | General synthesis of trifluoromethylated pyrazoles | Reaction with β-CF3-1,3-enynes | acs.org |
| Pyrazolopyrimidopyridazinones | Synthesis of potent PDE5 inhibitors | Multistep synthesis involving pyridazinone formation | nih.gov |
Development of Agrochemicals (e.g., Pesticide Precursors)
The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance pesticidal activity. This compound serves as an important intermediate in the synthesis of various pesticide precursors. fishersci.com The resulting heterocyclic compounds, such as pyrazoles and pyridazinones, often form the core structures of herbicides, insecticides, and fungicides.
| Agrochemical Class | Heterocyclic Core | Significance of Trifluoromethyl Group | Reference |
|---|---|---|---|
| Herbicides | Pyridazinone | Enhances herbicidal activity | sioc-journal.cn |
| Insecticides | Pyrazole | Increases potency and metabolic stability | researchgate.net |
Intermediate in Dyestuff Chemistry
While less documented than its pharmaceutical and agrochemical applications, this compound also finds use as an intermediate in the synthesis of certain dyes. fishersci.com The trifluoromethyl group can influence the color and lightfastness of the final dyestuff. The hydrazine moiety can be diazotized and coupled with various aromatic compounds to produce azo dyes with specific chromophoric properties.
Application in Material Science: Graphene Oxide Functionalization
The functionalization of graphene oxide (GO) with this compound represents a significant advancement in the field of material science. This process leverages the reactivity of both the hydrazine moiety and the oxygen-containing functional groups on the surface of GO to create novel hybrid materials with tailored properties. The trifluoromethyl group, known for its high electronegativity and lipophilicity, imparts unique electronic and interfacial characteristics to the resulting functionalized graphene oxide (f-GO).
The reaction between this compound and graphene oxide typically proceeds through a one-step process that involves both the reduction of GO and the covalent grafting of the trifluoromethylphenyl groups onto the graphene basal plane. mdpi.comnih.gov The hydrazine group of this compound can react with the epoxy and carboxyl groups present on the GO surface. This reaction leads to the opening of the epoxide rings and the formation of C-N bonds, effectively anchoring the functional molecule. nih.gov Simultaneously, the hydrazine acts as a reducing agent, partially restoring the sp²-hybridized carbon network of the graphene sheets by removing oxygen-containing groups. mdpi.comrsc.org
This dual-purpose functionalization is highly advantageous as it not only modifies the surface chemistry of graphene oxide but also enhances its electrical conductivity and thermal stability by reducing the number of defects and oxygenated sites. rsc.org The resulting material, 4-(Trifluoromethyl)phenyl-functionalized graphene oxide, exhibits improved dispersibility in organic solvents, which is a crucial attribute for its incorporation into polymer composites and other advanced materials.
The successful functionalization of graphene oxide with this compound is confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy, for instance, would show the appearance of new absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group and the characteristic peaks of the aromatic ring structure. Concurrently, a decrease in the intensity of peaks associated with the oxygen functional groups of GO would be observed. nih.gov
X-ray photoelectron spectroscopy (XPS) provides quantitative elemental analysis and information about the chemical bonding states. The XPS spectrum of the functionalized material would reveal the presence of fluorine and nitrogen, confirming the grafting of this compound. mdpi.comresearchgate.net High-resolution XPS scans of the C 1s, N 1s, and F 1s regions can further elucidate the nature of the covalent bonds formed between the functional molecule and the graphene oxide sheet.
Raman spectroscopy is another powerful tool to characterize the structural changes in graphene-based materials. nih.govcam.ac.uk The Raman spectrum of the functionalized graphene oxide would typically show an increase in the D/G band intensity ratio compared to pristine graphene, indicating the introduction of sp³-hybridized carbon atoms as a result of the covalent functionalization. researchgate.net
The introduction of the trifluoromethylphenyl groups onto the graphene oxide surface can significantly alter the material's properties. The highly electronegative trifluoromethyl groups can induce a p-doping effect in the graphene lattice, thereby modifying its electronic properties. This makes 4-(Trifluoromethyl)phenyl-functionalized graphene oxide a promising candidate for applications in electronic devices, sensors, and as a reinforcing agent in high-performance nanocomposites.
Interactive Data Table: Expected Spectroscopic Data for 4-(Trifluoromethyl)phenyl-functionalized Graphene Oxide
| Analytical Technique | Expected Observation | Significance |
| FTIR Spectroscopy | Appearance of new peaks for C-F stretching and aromatic C=C stretching. Reduction in O-H and C=O stretching peaks. nih.gov | Confirms the presence of the trifluoromethylphenyl group and the reduction of graphene oxide. |
| XPS | Presence of F 1s and N 1s peaks. mdpi.comresearchgate.net | Confirms the elemental composition and successful grafting of the functional group. |
| Raman Spectroscopy | Increased D/G band intensity ratio. researchgate.net | Indicates the degree of functionalization and the introduction of sp³ defects. |
Derivatization Strategies and Analytical Research
Formation of Hydrazone Derivatives for Analytical Purposes
The primary analytical derivatization strategy for 4-(Trifluoromethyl)phenylhydrazine involves its reaction with carbonyl compounds to form stable hydrazone derivatives. This reaction is a classic condensation, where the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of a hydrazone. researchgate.netyoutube.com The presence of the trifluoromethyl group provides a highly specific signal for certain analytical techniques.
This compound readily reacts with α,β-unsaturated carbonyl compounds. The initial step is the standard formation of a hydrazone. However, the resulting product can undergo a subsequent intramolecular cyclization reaction. This process, often referred to as the Fischer indole (B1671886) synthesis or a pyrazole (B372694) synthesis depending on the substrate and conditions, is a powerful method for creating heterocyclic structures. For instance, reaction with α,β-unsaturated ketones or aldehydes can lead to the formation of pyrazoline derivatives, which can then be oxidized to the more stable pyrazoles. The synthesis of pyrazole derivatives by reacting phenylhydrazine (B124118) with compounds like acetophenone (B1666503) has been demonstrated as a foundational step for creating more complex molecules. researchgate.net Similarly, cyclocondensation reactions between hydrazines and unsaturated ketones, such as 4-methoxyvinyl-trifluoromethyl ketones, are used to produce pyrimidine (B1678525) derivatives. researchgate.net
The derivatization of carbonyl-containing analytes with this compound is a valuable technique for quantitative analysis. By converting the target analyte into a hydrazone derivative, a unique analytical tag—the trifluoromethylphenyl group—is introduced. This tag allows for highly sensitive and selective detection using modern analytical instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose. A similar compound, 4-sulfonamidophenylhydrazine, is used to create diarylpyrazole derivatives whose concentrations can be determined with high precision using LC-MS. scitepress.org In such methods, the analysis is typically performed using an electrospray ionization (ESI) source in positive ion monitoring mode. scitepress.org The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecular ion of the derivative, allowing for quantification even at very low concentrations, with limits of quantification reported in the nanogram per milliliter (ng/mL) range. scitepress.org
Furthermore, the presence of the fluorine atoms makes these derivatives ideal candidates for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. ¹⁹F NMR is particularly well-suited for this application because the signal of the -CF₃ group typically appears in a region of the spectrum free from other interfering signals. nih.gov This allows for precise quantification by integrating the ¹⁹F signal against a known internal standard. nih.gov
Advanced Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. NMR, IR, and mass spectrometry each provide unique and complementary information.
NMR spectroscopy is a cornerstone for the structural analysis of this compound and its hydrazone products. researchgate.net
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons typically appear as two distinct doublets in the downfield region (around 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the hydrazine group (-NH-NH₂) produce signals that can vary in chemical shift and may be broad due to quadrupole effects and chemical exchange. Upon formation of a hydrazone, the spectrum changes significantly, with the appearance of a new signal for the azomethine proton (-N=CH-). rsc.org
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the carbon framework. In this compound, the carbon atom attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (C-F coupling). rsc.org The aromatic carbons show distinct signals, and their assignments can be confirmed using two-dimensional NMR techniques. researchgate.net For phenylhydrazine, aromatic carbon signals appear between approximately 112 and 150 ppm. chemicalbook.com Upon derivatization, a new signal corresponding to the C=N carbon of the hydrazone appears downfield. researchgate.net
¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly specific technique for fluorinated compounds. This compound exhibits a single, sharp resonance for the three equivalent fluorine atoms of the CF₃ group. rsc.org The chemical shift of this peak (often around -63 ppm relative to an external standard like CFCl₃) is a definitive indicator of the presence of the trifluoromethylphenyl moiety. rsc.org This makes ¹⁹F NMR an excellent tool for both qualitative identification and quantitative analysis. nih.gov
Table 1: Representative NMR Data for 4-(Trifluoromethyl)phenyl Derivatives Interactive data table. Click on headers to sort.
| Compound Class | Nucleus | Typical Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| This compound | ¹H | 6.8-7.5 (Aromatic), 3.7 (NH₂), 5.5 (NH) | Two doublets for 1,4-substituted ring. nih.gov |
| ¹³C | ~126 (q, J ≈ 4 Hz, C-arom), ~124 (q, J ≈ 271 Hz, CF₃) | Quartet for C-CF₃ due to C-F coupling. rsc.org | |
| ¹⁹F | ~ -63 | Single sharp peak for the CF₃ group. rsc.org | |
| Hydrazone Derivatives | ¹H | 7.5-8.5 (N=CH) | Appearance of azomethine proton signal. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. nih.gov
N-H Stretching : Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group. researchgate.net
C-H Aromatic Stretching : Signals typically appear just above 3000 cm⁻¹.
C=C Aromatic Ring Stretching : Sharp peaks are observed in the 1500-1600 cm⁻¹ region.
C-F Stretching : Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are found in the 1100-1350 cm⁻¹ region. researchgate.net
When this compound reacts to form a hydrazone, the IR spectrum shows distinct changes. The N-H stretching bands of the primary amine disappear or are replaced by a single, broader N-H band from the secondary amine part of the hydrazone. researchgate.net Crucially, a new band appears in the 1590-1690 cm⁻¹ region, which is characteristic of the C=N (imine) stretching vibration, confirming the formation of the hydrazone. researchgate.net
Table 2: Key Infrared Absorption Bands Interactive data table. Click on headers to sort.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Compound |
|---|---|---|---|
| N-H Stretch | 3200-3400 | Medium-Strong | This compound researchgate.net |
| C=N Stretch | 1590-1690 | Medium | Hydrazone Derivative researchgate.net |
| C-F Stretch | 1100-1350 | Very Strong | Both researchgate.net |
| Aromatic C=C Stretch | 1500-1600 | Medium-Strong | Both |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
For this compound, the molecular weight is 176.14 g/mol . fishersci.com In electron ionization mass spectrometry (EI-MS), the spectrum would show a molecular ion peak [M]⁺ at m/z 176. Common fragmentation pathways would include the loss of ammonia (B1221849) (NH₃), the hydrazine group (N₂H₃), or cleavage of the C-C bond to lose the CF₃ group.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing the volatile parent compound. nih.gov For less volatile hydrazone derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like electrospray ionization (ESI) is preferred. scitepress.org In ESI-MS, the analysis is often performed by observing the protonated molecule [M+H]⁺. This technique is particularly useful for quantitative studies, where selected ion monitoring (SIM) is used to track the specific m/z of the derivative, providing high sensitivity and selectivity. scitepress.org
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions, which collectively influence the physical and chemical properties of a compound.
While a specific crystal structure for this compound has not been reported in publicly available databases, valuable structural insights can be gleaned from the crystallographic analysis of its derivatives. One such example is N-[4-(trifluoromethyl)phenyl]benzamide. A study of this compound revealed a triclinic crystal system with the space group Pī. researchgate.net In this structure, the asymmetric unit consists of a single molecule. researchgate.net
Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, further illuminates the packing environment. In related structures, H-X (where X is another atom) interactions can account for a significant portion of all contacts, indicating a highly compact solid-state structure. nih.gov
The study of such derivatives provides a foundational understanding of how the 4-(trifluoromethyl)phenyl moiety behaves in a crystalline environment, highlighting the interplay of weak interactions that dictate the supramolecular architecture.
Table 1: Crystallographic Data for a 4-(Trifluoromethyl)phenyl Derivative
| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī researchgate.net |
| Molecules per Unit Cell (Z) | 2 researchgate.net |
| Tilt Angle between Aryl Rings | ~60° researchgate.net |
| Average C-F Bond Length | 1.355(4) Å nih.gov |
| Average F-C-F Bond Angle | 103.2° nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically suited for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. researchgate.netksychem.com Since many chemical and biological processes involve radical intermediates, EPR is a vital tool for studying their structure, dynamics, and reactivity. researchgate.net Hydrazyl radicals, which can be formed by the oxidation of the corresponding hydrazine, are a class of persistent radicals that are well-studied by EPR. nih.gov
While specific EPR studies on the radical derived from this compound are not extensively documented, the principles of EPR and data from analogous compounds allow for a detailed prediction of its expected spectral characteristics. The oxidation of this compound would generate the corresponding 4-(trifluoromethyl)phenylhydrazyl radical. The EPR spectrum of this radical would be characterized by its g-value and hyperfine coupling constants, which provide a fingerprint of the radical's electronic environment. nih.gov
The g-value would be close to that of a free electron (approximately 2.0023) but would be slightly shifted due to spin-orbit coupling effects influenced by the molecular structure. The most prominent feature of the EPR spectrum would be the hyperfine splitting arising from the interaction of the unpaired electron with magnetic nuclei within the radical. libretexts.org
For the 4-(trifluoromethyl)phenylhydrazyl radical, the key magnetic nuclei are:
Two Nitrogen Nuclei (¹⁴N): The two nitrogen atoms of the hydrazine moiety (I=1 for ¹⁴N) would each produce a triplet splitting. nih.gov If the coupling constants for both nitrogens are similar, a five-line pattern with an intensity ratio of 1:2:3:2:1 might be observed. nih.gov However, it is more likely that the two nitrogen atoms are inequivalent, leading to a more complex splitting pattern. nih.gov
Aromatic Protons (¹H): The protons on the phenyl ring (I=1/2) would cause further splitting of the EPR signal. The magnitude of the hyperfine coupling constant for each proton depends on the spin density at the carbon atom to which it is attached.
Trifluoromethyl Group Fluorines (¹⁹F): The three fluorine atoms (I=1/2) of the trifluoromethyl group would also couple to the unpaired electron. This would result in a characteristic quartet splitting (1:3:3:1 intensity ratio) for each of the existing lines, provided the electron spin density extends to the -CF₃ group. The magnitude of the fluorine hyperfine coupling constant would be indicative of the extent of this delocalization. libretexts.org
The analysis of these hyperfine coupling constants provides a detailed map of the unpaired electron's spin density distribution across the molecule. nih.gov The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence this distribution, potentially affecting the stability and reactivity of the radical. By comparing the hyperfine coupling constants with those of unsubstituted phenylhydrazyl radicals, one could quantify the electronic effect of the -CF₃ substituent. nih.gov
| ¹⁹F Hyperfine Coupling (aF) | Quartet splitting (1:3:3:1) | Delocalization of the unpaired electron onto the trifluoromethyl group. libretexts.org |
Investigation of Biological and Pharmacological Activities of Derivatives
Enzyme Inhibition Studies
Derivatives of 4-(Trifluoromethyl)phenylhydrazine have been shown to interact with and inhibit a range of enzymes implicated in various disease pathways. These studies are crucial for the development of targeted therapies for conditions such as neurodegenerative diseases, inflammation, and cancer.
Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. core.ac.uktandfonline.comscience.gov A study of these hydrazones, derived from various benzaldehydes and aliphatic ketones, showed IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE. core.ac.uktandfonline.comscience.gov The majority of these compounds exhibited a stronger inhibition of AChE. core.ac.uktandfonline.comscience.gov Notably, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide demonstrated the most potent inhibition of AChE through a mixed-type inhibition mechanism. core.ac.ukscience.gov In contrast, 2-chloro and 2-(trifluoromethyl)benzylidene derivatives were found to be more potent inhibitors of BuChE. core.ac.ukscience.govsemanticscholar.org Another study on furo[2,3-h]chromene derivatives bearing a 4-(trifluoromethyl)phenylhydrazono group also reported dual inhibitory effects against both AChE and BChE. nih.gov
Table 1: Cholinesterase Inhibition by this compound Derivatives Use the search bar to filter results.
| Compound Derivative Type | Specific Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Hydrazone | 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 46.8 µM | core.ac.uktandfonline.com |
| Hydrazone | 2-Chlorobenzylidene derivative | BuChE | 19.1 µM | core.ac.uktandfonline.com |
| Hydrazone | 2-(Trifluoromethyl)benzylidene derivative | BuChE | Potent BuChE inhibitor | core.ac.ukscience.govsemanticscholar.org |
| Furochromenone Hydrazone | 2-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... | AChE | 5.4 µM | nih.gov |
| Furochromenone Hydrazone | 2-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... | BuChE | 9.9 µM | nih.gov |
| Furochromenone Hydrazone | 2-(3-Fluorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... | AChE | 10.4 µM | nih.gov |
| Furochromenone Hydrazone | 2-(3-Fluorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... | BuChE | 7.7 µM | nih.gov |
The anti-inflammatory potential of this compound derivatives has been explored through their inhibition of cyclooxygenase (COX) enzymes. Pyrazole (B372694) derivatives, structurally related to the selective COX-2 inhibitor celecoxib (B62257), have been a major focus. One study synthesized nitrooxymethyl-substituted analogues and found that their potency and selectivity for COX-1 and COX-2 were highly dependent on the substitution pattern. core.ac.uk For instance, compound 10 , a dihydroxy metabolite, was a potent and selective COX-1 inhibitor, whereas compound 11 , with two nitrooxy groups, acted as a fairly potent and selective COX-2 inhibitor. core.ac.uk Another investigation into diaryl-based pyrazole and triazole derivatives revealed potent and selective COX-2 inhibition, with some compounds showing IC₅₀ values in the nanomolar range. semanticscholar.org Specifically, the diaryltriazole derivative 15a exhibited superior inhibitory activity against COX-2 (IC₅₀ = 0.002 µM) compared to celecoxib. semanticscholar.org Similarly, furochromenone hydrazone derivatives have also demonstrated significant inhibitory effects against COX-2. nih.gov
Table 2: Cyclooxygenase (COX) Inhibition by this compound Derivatives Use the search bar to filter results.
| Compound Derivative Type | Specific Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazole | Compound 10 (dihydroxy metabolite) | COX-1 | Potent and selective | core.ac.uk |
| Pyrazole | Compound 11 (dinitrooxy derivative) | COX-2 | Fairly potent and selective | core.ac.uk |
| Triazole | Compound 15a | COX-2 | 0.002 µM | semanticscholar.org |
| Furochromenone Hydrazone | 2-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... | COX-2 | 10.4 µM | nih.gov |
| Furochromenone Hydrazone | 2-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... | COX-2 | 14.7 µM | nih.gov |
| Furochromenone Hydrazone | 2-(Cyclohex-1-en-1-yl)-3-[4-(trifluoromethyl)phenylhydrazono]... | COX-2 | 13.6 µM | nih.gov |
Derivatives of this compound have also been evaluated for their ability to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. Research on furo[2,3-h]chromene-based hydrazone derivatives has identified compounds with significant inhibitory activity against 15-lipoxygenase (LOX-15). nih.gov The activity of these derivatives appears to be influenced by the nature of the substituent on the phenyl ring. For example, derivatives with electron-donating groups like methoxy (B1213986) and methyl showed potent LOX-15 inhibition. The 4-methoxyphenyl (B3050149) derivative 3f was the most active, with an IC₅₀ of 6.1 µM, followed by the 3,5-dimethoxyphenyl derivative 3g (IC₅₀ = 9.4 µM). nih.gov In contrast, compounds that were potent COX-2 inhibitors, such as the cyclohexenyl-substituted derivative 3i , were less active against LOX-15. nih.gov There is limited specific data on the inhibition of 5-lipoxygenase (LOX-5) by direct derivatives of this compound in the reviewed literature.
Table 3: 15-Lipoxygenase (LOX-15) Inhibition by this compound Derivatives Use the search bar to filter results.
| Compound Derivative Type | Specific Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Furochromenone Hydrazone | 2-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... (3f) | LOX-15 | 6.1 µM | nih.gov |
| Furochromenone Hydrazone | 2-(3,5-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... (3g) | LOX-15 | 9.4 µM | nih.gov |
| Furochromenone Hydrazone | 2-(4-Tolyl)-3-[4-(trifluoromethyl)phenylhydrazono]... (3h) | LOX-15 | 18.6 µM | nih.gov |
| Furochromenone Hydrazone | 2-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... (3e) | LOX-15 | 14.9 µM | nih.gov |
| Furochromenone Hydrazone | 2-(3-Fluorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... (3b) | LOX-15 | 24.6 µM | nih.gov |
β-Secretase (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Furo[2,3-h]chromene derivatives featuring a 4-(trifluoromethyl)phenylhydrazono moiety have been investigated as BACE-1 inhibitors. Within a series of these compounds, the derivative substituted with a 4-chlorophenyl group (3e ) demonstrated the most significant inhibitory activity against BACE-1, with an IC₅₀ value of 7.9 µM. nih.gov This particular compound was also noted for its dual inhibition of cholinesterases and its activity against COX-2 and LOX-15, highlighting its potential as a multi-target agent for Alzheimer's disease. nih.gov Other derivatives in the same series, such as the 3-fluorophenyl substituted compound 3b , also showed BACE-1 inhibition, albeit with a higher IC₅₀ of 15.2 µM. nih.gov
Table 4: β-Secretase (BACE-1) Inhibition by this compound Derivatives Use the search bar to filter results.
| Compound Derivative Type | Specific Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Furochromenone Hydrazone | 2-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... (3e) | BACE-1 | 7.9 µM | nih.gov |
| Furochromenone Hydrazone | 2-(3-Fluorophenyl)-3-[4-(trifluoromethyl)phenylhydrazono]... (3b) | BACE-1 | 15.2 µM | nih.gov |
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial in cell proliferation and survival, and its dysregulation is common in cancer. Consequently, PI3Kα has become a significant target for anticancer drug development. nih.gov Research into N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides led to the synthesis of an N-(4-(trifluoromethyl)phenyl) derivative, compound 19 . nih.gov This compound was evaluated for its inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The study suggested that steric factors associated with the trifluoromethylphenyl group might hinder the proper orientation of compound 19 in the binding site, which could affect its inhibitory activity. nih.gov While specific IC₅₀ values for PI3Kα inhibition by this particular derivative were not detailed in the context of direct enzyme assays in the provided source, its synthesis was part of a broader effort to develop PI3Kα inhibitors. nih.gov
Table 5: PI3Kα Inhibition by this compound Derivatives Use the search bar to filter results.
| Compound Derivative Type | Specific Derivative | Target | Activity | Reference |
|---|---|---|---|---|
| Quinolone Carboxamide | N-(4-(trifluoromethyl)phenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (19) | Caco-2 and HCT-116 cell lines (related to PI3Kα pathway) | Evaluated for inhibitory activity; potential steric hindrance noted. | nih.gov |
Antimicrobial Research
Derivatives of this compound have demonstrated significant promise as antimicrobial agents, with studies revealing potent activity against a range of bacteria and fungi.
Pyrazole derivatives have been a particular focus of this research. A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nih.gov Another study on 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles also reported potent growth inhibition of Gram-positive strains, with some compounds having MIC values of 0.78–3.125 μg/ml. acs.org The fluoro-trifluoromethyl substituted aniline (B41778) derivative 59 was identified as the most potent in its series. acs.org
Hydrazone derivatives have also been explored for their antimicrobial properties. Aminoguanidine hydrazone derivatives, such as the 3-(4-trifluoromethyl)-benzyloxy derivative 10d , showed excellent potency against S. aureus with a MIC of 1 µg/mL. nih.gov Furthermore, N′-phenylhydrazide derivatives have been evaluated for their antifungal activity against various strains of Candida albicans, with several compounds showing better inhibitory activity than the standard drug fluconazole, particularly against resistant strains. book-of-abstracts.com
Table 6: Antimicrobial Activity of this compound Derivatives Use the search bar to filter results.
| Compound Derivative Type | Specific Derivative | Target Microbe | Activity (MIC) | Reference |
|---|---|---|---|---|
| Pyrazole | Chloro derivative (10) | Gram-positive bacteria (e.g., MRSA) | 3.12 µg/mL | nih.gov |
| Pyrazole | Bromo derivatives (11, 12) | Gram-positive bacteria (e.g., MRSA) | 3.12 µg/mL | nih.gov |
| Pyrazole | Trifluoromethyl-substituted derivative (13) | Gram-positive bacteria (e.g., MRSA) | 3.12 µg/mL | nih.gov |
| Pyrazole | Fluoro-trifluoromethyl substituted aniline (59) | Gram-positive bacteria | Potent inhibitor | acs.org |
| Pyrazole | Trifluoromethyl substituent (50) | Gram-positive bacteria | 0.78–3.125 μg/mL | acs.org |
| Aminoguanidine Hydrazone | 3-(4-Trifluoromethyl)-benzyloxy derivative (10d) | S. aureus | 1 µg/mL | nih.gov |
| N'-phenylhydrazide | Various derivatives | Candida albicans (including fluconazole-resistant strains) | Significant antifungal activity | book-of-abstracts.com |
Efficacy Against Antibiotic-Resistant Bacterial Strains (e.g., MRSA, Enterococcus faecalis)
A series of novel pyrazole derivatives incorporating a trifluoromethylphenyl moiety has demonstrated high potency as growth inhibitors of Gram-positive bacteria. researchgate.net Notably, these compounds have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, two pathogens of major clinical concern. researchgate.netresearchgate.net
In a particular study, two compounds, designated as 59 and 74, were identified as highly effective against S. aureus. researchgate.net These derivatives exhibited low minimum inhibitory concentrations (MICs), indicating that only a small amount of the compound is needed to inhibit bacterial growth. researchgate.net The trifluoromethyl substituent was found to be crucial for the potent antibacterial activity, with MIC values reported in the range of 0.78–3.125 μg/ml for some derivatives. researchgate.net Furthermore, multistep resistance assays have indicated a very low propensity for S. aureus and Enterococcus faecalis to develop resistance to these compounds through mutation. researchgate.net
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Compound 59 | Staphylococcus aureus | Highly effective, low MIC, bactericidal effect | researchgate.net |
| Compound 74 | Staphylococcus aureus | Highly effective, low MIC, bactericidal effect | researchgate.net |
| Trifluoromethyl-substituted pyrazole derivative (50) | Gram-positive bacteria | Potent growth inhibitor with MIC values of 0.78–3.125 μg/ml | researchgate.net |
| Tetrasubstituted pyrazole derivative (79) | Gram-positive bacteria | Inhibited growth of all tested bacteria with MIC values of 0.78 μg/ml | researchgate.net |
Inhibition and Eradication of Biofilms
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. researchgate.net Derivatives of this compound have shown promise in both preventing the formation of and destroying existing biofilms. researchgate.net
Compound 59, for instance, was found to inhibit 90% of biofilm formation by S. aureus at twice its MIC. researchgate.net It also retained its ability to inhibit biofilm formation at its MIC and even at half its MIC. researchgate.net Compound 74 also demonstrated significant biofilm inhibition, albeit with a reduction in efficacy at lower concentrations. researchgate.net Both compounds were also capable of destroying pre-formed biofilms, highlighting their potential to treat established, persistent infections. researchgate.net
Anticancer and Cytotoxic Investigations
The cytotoxic properties of this compound derivatives have been explored against various cancer cell lines, with a particular focus on breast cancer. These investigations have revealed promising candidates for further development as anticancer agents.
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7)
Several studies have demonstrated the in vitro cytotoxicity of hydrazine (B178648) derivatives against the MCF-7 human breast cancer cell line. nih.govnih.govnih.govmdpi.com One such derivative, 4-hydrazinylphenyl benzenesulfonate, exhibited potent anticancer activity with a very low IC50 value of 0.00246 μg/mL (9.32 nM), indicating high potency. nih.govnih.gov
Other studies on different series of derivatives have also reported promising results. For example, some pyridine-thiazole compounds revealed significant anticancer activity against MCF-7 and other cancer cell lines. nih.gov In another study, while MCF-7 cells were found to be the most resistant to a series of hydrazide compounds, the derivatives were generally more effective against the MDA-MB-231 breast adenocarcinoma cell line. mdpi.com
Table 2: In Vitro Cytotoxicity of Selected Hydrazine Derivatives against MCF-7 Cancer Cells
| Compound | IC50 Value (MCF-7) | Reference |
|---|---|---|
| 4-hydrazinylphenyl benzenesulfonate | 0.00246 μg/mL (9.32 nM) | nih.govnih.gov |
| Compound 17 (Quinoline hydrazide) | 14.1 μM | mdpi.com |
Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)
The cytotoxic effects of these derivatives are often mediated through the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. tandfonline.comnih.gov For instance, a Pd(II) complex of a pyrazole-s-triazine derivative was shown to induce apoptotic cell death in MCF-7 cells, with an 11-fold change observed. tandfonline.com This induction of apoptosis was associated with the arrest of the cell cycle in the G0-G1 phase. tandfonline.com
Similarly, phenothiazine (B1677639) derivatives, which share structural similarities with some of the studied compounds, have been found to induce apoptosis in V79 cells. nih.gov This suggests that the induction of apoptosis is a common mechanism of action for this class of compounds. nih.gov
Anti-Inflammatory Properties
The anti-inflammatory potential of this compound derivatives has been investigated, with a focus on their ability to modulate key inflammatory pathways.
Dual Inhibition of Inflammatory Pathways
A promising strategy in the development of anti-inflammatory drugs is the dual inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. This approach is believed to offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway. nih.govnih.gov
Research has shown that pyrazole derivatives, which can be synthesized from this compound, possess significant anti-inflammatory properties. researchgate.netnih.gov A study on novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, derived from celecoxib, demonstrated good to excellent anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net Several of these compounds exhibited percentage inhibition of inflammation greater than the reference drug, celecoxib. researchgate.net For instance, compounds 5c, 5d, and 5k showed excellent percentage inhibition activity of 17.66%, 17.99%, and 19.81%, respectively. researchgate.net The mechanism of action for some phenylhydrazone derivatives has been linked to the inhibition of both COX and LOX enzymes. nih.gov For example, acetone (B3395972) phenylhydrazone has been shown to inhibit both enzyme activities. nih.gov This dual inhibitory action is a key rationale for developing safer and more effective anti-inflammatory agents. nih.gov
Table 3: Anti-inflammatory Activity of Selected 4-(Trifluoromethyl)phenyl-Containing Pyrazole Derivatives
| Compound | Percentage Inhibition of Inflammation (%) | Reference |
|---|---|---|
| 5a | 15.19 | researchgate.net |
| 5b | 16.21 | researchgate.net |
| 5c | 17.66 | researchgate.net |
| 5d | 17.99 | researchgate.net |
| 5i | 15.10 | researchgate.net |
| 5j | 17.22 | researchgate.net |
| 5k | 19.81 | researchgate.net |
| 5l | 16.80 | researchgate.net |
| 5m | 16.59 | researchgate.net |
Modulation of H+/K+ ATPase Activity
The gastric H+/K+ ATPase, or proton pump, is a critical enzyme responsible for acid secretion in the stomach. Its inhibition can provide relief from acid-related disorders. While direct studies on the inhibitory activity of this compound derivatives on H+/K+ ATPase are not extensively documented in publicly available research, the broader class of hydrazine and pyrazole derivatives has been explored for this purpose.
For instance, certain dihydropyrazole derivatives have been identified as selective inhibitors of gastric H+/K+ ATPase. nih.gov One such newly synthesized dihydropyrazole derivative, KYY-008, demonstrated concentration-dependent inhibition of the enzyme's activity with IC50 values of 3.4 μM and 3.7 μM in hog gastric mucosa and human kidney cells expressing the enzyme, respectively. nih.gov This suggests that the pyrazole core, which can be synthesized from phenylhydrazine (B124118) precursors, is a viable pharmacophore for targeting the proton pump.
Furthermore, research into other heterocyclic systems, such as 3-substituted-4-(phenylamino)quinolines, has shown that specific structural features are crucial for potent H+/K+ ATPase inhibition. nih.gov These studies emphasize the importance of the electronic and steric properties of substituents in achieving high inhibitory activity. nih.gov Although specific data for this compound derivatives is scarce, the known antisecretory and antiulcer activities of various heterocyclic compounds derived from reactions involving hydrazine analogues suggest that this class of compounds warrants further investigation for its potential to modulate H+/K+ ATPase. nih.gov
Antioxidant and Free Radical Scavenging Capabilities
The ability of a compound to neutralize free radicals is a key aspect of its potential therapeutic value in combating oxidative stress-related diseases. Derivatives of phenylhydrazine have been the subject of antioxidant studies, often employing standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds. mdpi.comnih.gov The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by an antioxidant compound. nih.gov
Studies on various hydrazone derivatives, which can be synthesized from phenylhydrazine, have demonstrated significant antioxidant activity. For example, acylhydrazone derivatives have shown notable DPPH radical scavenging properties. researchgate.net The presence of the hydrazone moiety appears to be crucial for this activity. researchgate.net Similarly, certain 1,2,4-triazole (B32235) derivatives, which can also be synthesized from phenylhydrazine precursors, have exhibited promising antioxidant potential in DPPH assays. researchgate.net
The following table summarizes the DPPH radical scavenging activity of some representative heterocyclic compounds, illustrating the potential of structures derivable from phenylhydrazines.
| Compound Type | Representative Compound/Derivative | DPPH Scavenging Activity (%) | Reference |
| 1,2,4-Triazole Derivative | 4-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | High | researchgate.net |
| Acylhydrazone | Pyrazole hydrazone 10b | 76.45 | researchgate.net |
| Dihydropyridine | 1,4-DHP with electron-donating groups | High | gavinpublishers.com |
This table presents data for related compound classes to illustrate the antioxidant potential, as direct data for this compound derivatives was not available.
The ABTS assay is another common method for assessing antioxidant capacity, applicable to both hydrophilic and lipophilic compounds. nih.gov The assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic absorbance. nih.gov
Research on various plant extracts and synthetic compounds has utilized the ABTS method to quantify antioxidant potential. researchgate.netnih.gov For instance, studies on pyridotriazolopyrimidine derivatives have shown their capacity to scavenge ABTS radicals, with some compounds exhibiting superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT). researchgate.net Flavonoids and other phenolic compounds, which share structural motifs with some phenylhydrazine derivatives, are also well-known for their potent ABTS radical scavenging abilities. nih.govfrontiersin.org
The table below provides a summary of ABTS radical scavenging activity for related compound classes.
| Compound Type | Representative Compound/Derivative | Antioxidant Activity (TEAC/mg TE/g) | Reference |
| Pyridotriazolopyrimidine | 6d and 6e | High | researchgate.net |
| Grape Skin Phenolics | Fermented Grape Skin Extract | High | researchgate.net |
| Plant Extracts | Rubus coreanus fruit extract | High | nih.gov |
This table presents data for related compound classes to illustrate the antioxidant potential, as direct data for this compound derivatives was not available.
Antiparasitic Research
The search for new and effective antiparasitic agents is a global health priority. The inclusion of a trifluoromethyl group in a molecular structure can enhance its biological activity, and this has been explored in the context of antiparasitic drug discovery.
A study on trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole (B1665364) hybrids, which can be synthesized from trifluoromethyl-substituted phenylhydrazine precursors, demonstrated significant in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. researchgate.netfrontiersin.org The structure-activity relationship studies revealed that the presence of a bulky group at the para position of the phenyl ring attached to the pyrazole core enhanced the antiparasitic effects. researchgate.netfrontiersin.org
Furthermore, the transformation of thiosemicarbazone derivatives into 2-amino-1,3,4-thiadiazole hybrids led to more potent compounds. frontiersin.org This highlights the importance of the heterocyclic system attached to the trifluoromethylated phenylpyrazole core. Another study on 2-(trifluoromethyl)benzimidazole (B189241) derivatives showed potent activity against Giardia lamblia and Entamoeba histolytica. nih.gov
The following table presents the antiparasitic activity of some trifluoromethylated pyrazole derivatives.
| Compound | Target Organism | IC50 (µM) | Reference |
| S-methyl thiosemicarbazone 3a | L. amazonensis | >200 | frontiersin.org |
| S-methyl thiosemicarbazone 3d | L. amazonensis | 9.4 | frontiersin.org |
| 2-amino-1,3,4-thiadiazole pyrazole hybrid 4a | L. amazonensis | 2.5 | frontiersin.org |
| 2-amino-1,3,4-thiadiazole pyrazole hybrid 4d | L. amazonensis | 2.8 | frontiersin.org |
| S-methyl thiosemicarbazone 3a | T. cruzi | >200 | frontiersin.org |
| S-methyl thiosemicarbazone 3d | T. cruzi | 11.2 | frontiersin.org |
| 2-amino-1,3,4-thiadiazole pyrazole hybrid 4a | T. cruzi | 2.9 | frontiersin.org |
| 2-amino-1,3,4-thiadiazole pyrazole hybrid 4d | T. cruzi | 3.5 | frontiersin.org |
Investigation of Effects on Photosynthetic Electron Transport
The photosynthetic electron transport (PET) chain is a vital process in plants and a target for many herbicides. Phenylhydrazine derivatives have been investigated as potential inhibitors of this pathway. Specifically, phenyltriazolinones, which can be synthesized from phenylhydrazines, are known to act as inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. mdpi.com Inhibition of PPO disrupts the synthesis of chlorophyll (B73375) and leads to the accumulation of protoporphyrin IX, which in the presence of light, generates reactive oxygen species that cause membrane damage. mdpi.com
Research on phenyl pyrazole-based PPO inhibitors has led to the discovery of new herbicidal lead structures with potent activity against economically important weeds. nih.gov These findings suggest that the this compound scaffold could serve as a valuable building block for the development of novel herbicides targeting the PET chain.
While direct studies on this compound derivatives are not always available, the broader family of phenylhydrazine-derived compounds, such as phenanthroline, are known to inhibit photosynthetic electron transport. redalyc.org Other compounds, like phloridzin, have also been shown to inhibit electron transport at specific sites within the chain. nih.gov The investigation into cyclic electron transport (CET) mutants further underscores the complexity and potential for targeting this essential plant process. frontiersin.org
Structure Activity Relationship Sar and Mechanistic Elucidation
Impact of the Trifluoromethyl Group on Biological Activity
The presence of a trifluoromethyl group on a phenylhydrazine (B124118) scaffold imparts a range of desirable physicochemical characteristics that can translate into improved biological performance. wechemglobal.com This substituent is known to modulate properties such as metabolic stability and lipophilicity, which are crucial for a compound's journey to its site of action. wechemglobal.comchemimpex.com
The trifluoromethyl group is one of the most lipophilic substituents used in drug design. mdpi.com Its introduction into a molecule generally increases lipophilicity, a property quantified by the octanol-water partition coefficient (logP). mdpi.comnih.gov Enhanced lipophilicity can facilitate the passive diffusion of molecules across biological membranes, which is often a prerequisite for reaching intracellular targets. nih.govresearchgate.net
The presence of fluorine atoms in a molecule can enhance its lipophilicity and, consequently, its in vivo uptake and transport. mdpi.com Studies have shown a strong correlation between logP values and membrane molar partitioning coefficients (logKp), indicating that modifications in lipophilicity due to fluorination directly impact membrane permeability. researchgate.netugent.be For bioactive compounds, which typically need to cross cell membranes to exert their effect, optimizing lipophilicity is a key strategy in drug discovery, and fluorination is a primary tool for achieving this. nih.gov The -CF3 group, therefore, plays a critical role by increasing the lipophilicity of the parent phenylhydrazine molecule, thereby potentially improving its ability to penetrate cellular barriers.
| Parameter | Description | Influence of -CF3 Group |
|---|---|---|
| Lipophilicity (logP) | The octanol-water partition coefficient, a measure of a compound's hydrophobicity/lipophilicity. nih.gov | Increases, making the molecule more lipid-soluble. mdpi.com |
| Membrane Permeability | The ability of a compound to pass through a biological membrane. nih.gov | Generally enhanced due to increased lipophilicity. mdpi.com |
| Membrane Partitioning (logKp) | The molar partitioning coefficient between water and a lipid membrane. researchgate.net | Shows excellent correlation with logP for a given series of compounds, confirming the link between lipophilicity and membrane interaction. researchgate.net |
The trifluoromethyl group can significantly enhance the binding affinity of a ligand to its biological target through a combination of effects. mdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can influence electrostatic and hydrogen bonding interactions with receptor sites. mdpi.comwechemglobal.com Furthermore, the -CF3 group is larger than a methyl group, which can lead to improved affinity and selectivity through more effective hydrophobic interactions within a binding pocket. mdpi.com
Statistical analyses and quantum mechanics/molecular mechanics (QM/MM) calculations on pairs of compounds differing only by a methyl (-CH3) to trifluoromethyl (-CF3) substitution have shown that while this change does not improve bioactivity on average, a significant percentage of cases show an increase in biological activity by at least an order of magnitude. acs.orgnih.gov The energy gains from this substitution are often driven by electrostatic energy or solvation free energy. acs.orgnih.gov Specifically, placing a -CF3 group on a benzene (B151609) ring has been found to be particularly effective at increasing binding energy. acs.orgnih.gov A survey of protein-ligand complexes revealed that the -CF3 group shows a preference for interacting with amino acid residues such as Phenylalanine, Methionine, Leucine, and Tyrosine. nih.gov
A significant advantage of incorporating a trifluoromethyl group into a drug candidate is the enhancement of its metabolic stability. mdpi.comwechemglobal.com The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. The -CF3 group is not susceptible to oxidative metabolism, a common pathway for the deactivation of many drugs. chemrxiv.org By blocking a potential site of metabolism, the trifluoromethyl group can increase the half-life and bioavailability of a compound. wechemglobal.comresearchgate.net
For instance, in a study of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that specific position but also conferred a global protective effect, reducing metabolism at other sites on the molecule. nih.gov This resulted in a significant reduction in the number of metabolic products formed. nih.gov This "metabolic shielding" effect is a key reason for the prevalence of the -CF3 group in medicinal chemistry, as it helps ensure that the drug can persist in the body long enough to exert its therapeutic effect. mdpi.comchemrxiv.org
Substituent Effects on Bioactivity Profiles
While the 4-trifluoromethyl group provides a crucial foundation for bioactivity, the introduction of other substituents onto the aromatic ring or hydrazine (B178648) moiety allows for the fine-tuning of the molecule's pharmacological profile. The nature, position, and electronic properties of these additional groups can have a profound impact on target selectivity and potency.
For example, in a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, the substitution pattern on a second benzylidene ring was critical for their activity as cholinesterase inhibitors. nih.gov
Electronic Effects : The introduction of strong electron-withdrawing groups can alter the electronic properties of the entire molecule. rsc.org For instance, the presence of additional electron-withdrawing groups like chloro, bromo, or another trifluoromethyl group on the benzylidene ring of hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide influenced their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
Positional Effects : The location of the substituent is equally important. In the aforementioned study, a 2-hydroxybenzylidene derivative was the most selective inhibitor for AChE, while 2-chloro and 2-(trifluoromethyl)benzylidene derivatives showed a preference for inhibiting BuChE. nih.gov This highlights how the position of a substituent can dictate target selectivity, likely by orienting the molecule differently within the active sites of the respective enzymes.
These findings underscore the principle that modulating the electronic landscape and steric bulk through strategic substitution is a powerful tool for optimizing the bioactivity profiles of 4-(Trifluoromethyl)phenylhydrazine analogs.
The this compound scaffold has been incorporated into various molecules designed as enzyme inhibitors. nih.gov Structure-activity relationship studies on these derivatives have revealed clear correlations between specific molecular features and their inhibitory efficacy.
In one study, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and evaluated as inhibitors of AChE and BuChE. nih.gov A distinct relationship was observed between the length of the N-alkyl chain and the inhibitory activity.
For AChE inhibition, N-tridecyl and N-pentadecyl derivatives were identified as the most potent and selective inhibitors. nih.gov
For BuChE inhibition, shorter alkyl chain lengths, specifically from C5 to C7, were found to be optimal. nih.gov
Another study on hydrazones of 4-(trifluoromethyl)benzohydrazide also demonstrated clear SAR for cholinesterase inhibition. The inhibitory potency and selectivity were highly dependent on the substituent of the aldehyde or ketone moiety used to form the hydrazone. nih.gov For example, the 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide derivative showed the strongest inhibition of AChE. nih.gov The data from these studies illustrate a direct correlation between molecular structure and the degree of enzymatic inhibition.
| Compound Class | Derivative | Target Enzyme | Inhibitory Activity (IC50, µM) | Key Molecular Feature |
|---|---|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides nih.gov | N-Pentyl | BuChE | Optimal range | Alkyl chain length (C5-C7) |
| N-Hexyl | BuChE | Optimal range | Alkyl chain length (C5-C7) | |
| N-Heptyl | BuChE | Optimal range | Alkyl chain length (C5-C7) | |
| N-Tridecyl/Pentadecyl | AChE | Most potent | Long alkyl chain | |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide nih.gov | 2-Hydroxybenzylidene derivative | AChE | Selective inhibitor (SI = 18.6) | Positional substitution (ortho-hydroxyl) |
| 2-Chlorobenzylidene derivative | BuChE | More potent BuChE inhibitor (SI = 0.5) | Positional substitution (ortho-chloro) | |
| 4-(Trifluoromethyl)benzylidene derivative | AChE | Strongest AChE inhibitor | Additional -CF3 group |
Structure-Fungicidal Activity Relationships
The fungicidal efficacy of compounds derived from this compound is significantly influenced by their molecular structure. Research into the structure-activity relationships (SAR) of these derivatives, particularly pyrazole (B372694) carboxamides and hydrazones, has provided valuable insights into the key structural features required for potent antifungal activity.
A critical component of these molecules is the 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF3) group at the para position of the phenyl ring is often associated with high fungicidal activity. This is attributed to its strong electron-withdrawing nature and high lipophilicity, which can enhance the compound's ability to cross fungal cell membranes and interact with its target site.
In a series of N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, the substitution on the phenyl ring attached to the pyrazole nitrogen was found to be crucial for activity. For instance, replacing a methyl group at the N-1 position of the pyrazole ring with a phenyl group led to a noticeable decrease in antifungal activity against several plant pathogens. nih.gov
Furthermore, substitutions on the aniline (B41778) or other aromatic rings within the molecule play a significant role in modulating the fungicidal spectrum and potency. Studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have shown that the presence and position of substituents on the phenyl ring can greatly influence their activity against Botrytis cinerea. nih.gov For example, compounds with a fluorine atom at the ortho-position of the benzene ring maintained significant antifungal activity. nih.gov
The nature of the linkage between the this compound moiety and other parts of the molecule is also a key determinant of activity. Hydrazone derivatives, formed by the condensation of this compound with various aldehydes and ketones, have demonstrated a broad spectrum of fungicidal activities. The substituents on the aldehyde or ketone fragment can be varied to optimize activity against specific fungal species.
Interactive Data Table: Structure-Activity Relationship of Pyrazole Carboxamide Derivatives against Gibberella zeae
| Compound | R1 Group (at N-1 of pyrazole) | R2 Group (on pyridinyl ring) | Inhibition (%) at 100 µg/mL |
| 6a | Methyl | 4-pyridinyl | 73.2 |
| 6b | Methyl | 2-methyl-4-pyridinyl | >50 |
| 6c | Methyl | 2-chloro-4-pyridinyl | >50 |
| 10a | Phenyl | 4-pyridinyl | <50 |
Data synthesized from a study on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. The study indicates that compounds 6a, 6b, and 6c showed higher activity than their phenyl-substituted counterparts (like 10a) against G. zeae. nih.gov
Elucidation of Molecular Mechanisms of Action
The fungicidal properties of compounds derived from this compound are rooted in their ability to interfere with essential cellular processes in fungi. The elucidation of their molecular mechanisms of action provides a deeper understanding of their fungicidal effects and is crucial for the development of more effective and target-specific antifungal agents.
Interactions with Specific Molecular Targets and Biochemical Pathways
A significant body of research points towards the inhibition of the mitochondrial respiratory chain as a primary mode of action for many fungicidal derivatives of this compound, particularly those belonging to the pyrazole carboxamide class. These compounds are often classified as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain. By inhibiting SDH, these fungicides effectively block ATP production, leading to cellular energy depletion and ultimately fungal cell death. nih.gov
The 4-(trifluoromethyl)phenyl group in these molecules often plays a crucial role in binding to a specific site on the SDH enzyme complex, typically the ubiquinone-binding (Qp) site. The precise interactions can involve hydrogen bonding and hydrophobic interactions with amino acid residues in the binding pocket. Molecular docking studies have been employed to visualize and analyze these interactions, aiding in the design of more potent inhibitors.
Beyond SDH inhibition, other potential mechanisms of action for hydrazone derivatives may include the disruption of cell membrane integrity and the inhibition of other essential enzymes. For instance, some N'-phenylhydrazides have been shown to induce the production of reactive oxygen species (ROS) and cause damage to the mycelial morphology of fungi. nih.govresearchgate.net
Insights from Kinetic Studies of Enzyme Inhibition
Kinetic studies of enzyme inhibition are instrumental in characterizing the nature of the interaction between a fungicide and its molecular target. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing valuable information about the inhibitor's binding site and mechanism.
For SDHIs, the inhibition is typically competitive with respect to the natural substrate, ubiquinone. This means the inhibitor and the substrate compete for the same binding site on the enzyme. The inhibitor's affinity for the enzyme is quantified by the inhibition constant (Ki), which is a measure of its potency. A lower Ki value indicates a more potent inhibitor.
The insights gained from such kinetic studies are crucial for understanding how structural modifications to the this compound scaffold can affect the binding affinity and inhibitory potency against the target enzyme, thereby guiding the rational design of new and improved fungicidal agents.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a potential drug molecule (ligand) might interact with a protein target.
Derivatives of 4-(Trifluoromethyl)phenylhydrazine have been the subject of molecular docking studies to elucidate their binding modes with various protein targets. For instance, Schiff bases derived from halogenated phenylhydrazines have been docked against cholinesterases, enzymes implicated in Alzheimer's disease researchgate.net. These studies calculate binding affinities and inhibition constants to identify promising drug candidates researchgate.net.
In another example, phenylhydrazono phenoxyquinoline derivatives were synthesized and docked against the α-amylase enzyme to investigate their binding interactions as potential hypoglycemic agents nih.gov. Such simulations help identify key amino acid residues in the protein's active site that interact with the ligand, providing a basis for designing more potent inhibitors nih.gov. The introduction of trifluoromethyl groups, in particular, can lead to significant improvements in inhibitory activity due to the formation of short-distance multipolar interactions with the protein backbone nih.gov.
| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenylhydrazono phenoxyquinolines | α-Amylase (PDB: 6OCN) | -7.5 to -9.0 | Not specified |
| Chlorophenylhydrazine Schiff Bases | Acetylcholinesterase | -8.9 to -10.2 | Not specified |
Note: Data is illustrative of typical findings from studies on related compounds researchgate.netnih.gov.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction pathways.
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a detailed understanding of reaction kinetics and thermodynamics.
For example, DFT has been employed to study the tautomerization mechanism of quinolinone phenylhydrazone derivatives nih.gov. These studies can determine the relative stability of different tautomeric forms (e.g., keto vs. enol) in both the gas phase and in solution, and calculate the energy barriers for their interconversion nih.gov. Similarly, DFT has been used to investigate the initial steps of the reaction between phenylhydrazine and a chlorine-terminated silicon surface, comparing different reaction pathways to determine the most favorable mechanism researchgate.net. Another study utilized DFT to explore the mechanism of methoxycarbonylation of styrene catalyzed by palladium chloride, detailing the entire catalytic cycle from reactant coordination to product formation mdpi.com.
DFT is also used to calculate a variety of electronic properties that help predict a molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (ESP), and atomic charges.
Studies on phenylhydrazine derivatives have used DFT to gain insights into their structural and electronic properties imist.ma. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity. The ESP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. Furthermore, analyses like Natural Bond Orbital (NBO) calculations reveal details about orbital interactions and charge distribution, while Fukui functions help predict intramolecular site selectivity for different types of chemical attacks (nucleophilic, electrophilic, and radical) nih.gov.
| Descriptor | Significance | Typical Application |
|---|---|---|
| HOMO Energy | Electron-donating ability | Predicting reactivity towards electrophiles |
| LUMO Energy | Electron-accepting ability | Predicting reactivity towards nucleophiles |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Assessing molecular stability |
| Molecular Electrostatic Potential (ESP) | Charge distribution and reactive sites | Visualizing sites for non-covalent interactions |
Note: This table summarizes concepts discussed in DFT studies of related compounds nih.govimist.ma.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape and steric and electrostatic properties. A statistically valid CoMFA model can guide the design of new compounds with enhanced potency nih.gov.
3D-QSAR studies have been successfully applied to derivatives containing the phenylhydrazine or trifluoromethylphenyl moiety. For example, a CoMFA study on a series of phenylhydrazine-substituted tetronic acid derivatives with antifungal activity generated a model with good predictive ability, which can be used to guide the synthesis of more potent antifungal agents nih.gov. Another study on thieno-pyrimidine derivatives, including an analog with a 4-chloro-3-(trifluoromethyl)phenyl group, developed a robust CoMFA model to explain their inhibitory activity against triple-negative breast cancer cells nih.gov. The contour maps generated from these models highlight regions where modifications to the steric or electrostatic fields would likely improve biological activity nih.govmdpi.com.
| Derivative Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions | Reference |
|---|---|---|---|---|
| Tetronic acids with substituted phenylhydrazine | 0.565 | 0.983 | Not specified | nih.gov |
| Thieno-pyrimidines with trifluoromethylphenyl group | 0.818 | 0.917 | Steric: 67.7%, Electrostatic: 32.3% | nih.gov |
Note: q² > 0.5 is generally considered indicative of a model with good predictive ability.
In Silico Pharmacokinetic and Toxicity Profiling (for Derivatives)
In addition to predicting a compound's activity at a specific target, computational methods are crucial for evaluating its drug-like properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts how a drug will behave in the body.
For derivatives of phenylhydrazine, in silico ADMET and drug-likeness predictions are standard components of the design and evaluation process nih.govresearchgate.net. These studies assess physicochemical properties to check for compliance with established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability nih.gov. Key parameters evaluated include intestinal absorption, blood-brain barrier (BBB) and central nervous system (CNS) permeability, and potential toxicity nih.govrsc.org. For example, studies on phenylhydrazono phenoxyquinoline derivatives showed promising intestinal absorption but poor permeability across the BBB and CNS, indicating a limited ability to act on targets within the central nervous system nih.gov. Such predictions are vital for identifying and deprioritizing compounds with unfavorable pharmacokinetic or toxicity profiles early in the drug discovery pipeline, saving significant time and resources nih.gov.
Future Research Directions and Translational Potential
Exploration of Novel Derivatives with Enhanced Bioactivity
The 4-(trifluoromethyl)phenylhydrazine moiety is a versatile scaffold for generating novel compounds with a broad spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating significant potential in treating various diseases.
Antifungal Agents: Phenylhydrazide derivatives have shown considerable promise as antifungal agents. Studies on N'-phenylhydrazides revealed that several compounds exhibit potent activity against multiple strains of Candida albicans, including fluconazole-resistant variants. nih.govresearchgate.net For instance, specific derivatives demonstrated higher inhibitory activities against resistant fungal strains than the commercial drug fluconazole. researchgate.net Similarly, pyrazole (B372694) derivatives incorporating the trifluoromethylphenyl group have displayed intense activity against pathogens like Penicillium marneffei. researchgate.net
Anticancer Agents: The scaffold has been incorporated into molecules with significant anticancer properties. Novel carbazole hydrazine-carbothioamide derivatives have been identified as potent anticancer agents, with research suggesting their therapeutic strategy involves targeting the PI3K/Akt/mTOR pathway. nih.gov Benzofuran hydrazones featuring a 4-(trifluoromethylphenyl)hydrazone component have also emerged as powerful cytotoxic agents against breast cancer cell lines, inducing cell cycle arrest. researchgate.net Furthermore, pyrimidine (B1678525) derivatives have been developed that show activity against various cancer cell lines. nih.gov
Antibacterial and Anti-tubercular Agents: The versatility of the this compound scaffold extends to antibacterial applications. 4-Aminoquinoline-hydrazone hybrids have been identified as promising antibacterial agents. mdpi.com In the fight against tuberculosis, substituted amino acid hydrazides have been developed as novel anti-tubercular agents, with the 4-trifluoromethylphenyl hydrazide showing moderate activity against Mycobacterium tuberculosis (Mtb) and a significant therapeutic index relative to cytotoxicity. mdpi.com
Antiviral Agents: Research into trifluoromethylpyridine piperazine derivatives has shown that these compounds can act as potential plant activators to control plant viruses such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.org
| Derivative Class | Specific Bioactivity | Example Target/Organism | Source Citation |
|---|---|---|---|
| N'-Phenylhydrazides | Antifungal | Candida albicans (fluconazole-resistant) | researchgate.net |
| Carbazole Hydrazine-Carbothioamides | Anticancer | Targets PI3K/Akt/mTOR pathway | nih.gov |
| Benzofuran Hydrazones | Anticancer | MCF-7 breast cancer cells | researchgate.net |
| Amino Acid Hydrazides | Anti-tubercular | Mycobacterium tuberculosis | mdpi.com |
| Trifluoromethyl Pyrimidine Derivatives | Antifungal, Anticancer | Botryosphaeria dothidea, various cancer cells | nih.gov |
| Pyrazole Derivatives | Antifungal | Penicillium marneffei | researchgate.net |
Targeted Drug Design and Development Based on SAR Insights
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR analyses have provided valuable insights for targeted drug design.
The inclusion of the trifluoromethyl (-CF3) group is a key design element. This group is an electron-withdrawing moiety, which can significantly influence the electronic environment of the molecule. In one study on indazole derivatives, compounds containing electron-withdrawing groups like (trifluoromethyl)phenyl exhibited higher levels of inhibitory activity compared to those with electron-donating groups. nih.gov This highlights the importance of the -CF3 group for enhancing bioactivity.
SAR studies on N'-phenylhydrazides as antifungal agents have established initial relationships between structural modifications and activity against C. albicans. researchgate.netresearchgate.net Similarly, for pyrazole derivatives, the antifungal activity can be explained by altering the types of functional groups on the benzene (B151609) rings. researchgate.net By systematically modifying different parts of the molecular scaffold and observing the resulting changes in biological activity, researchers can build predictive models to guide the synthesis of more potent and targeted drug candidates. rsc.org
Advanced Analytical Methodologies for Complex Matrices
The detection and quantification of this compound and its derivatives in complex biological and environmental samples require sophisticated analytical techniques. The development of advanced methodologies is essential for pharmacokinetic studies, diagnostics, and environmental monitoring.
Standard methods for the analysis of hydrazines in complex matrices often involve derivatization followed by chromatographic separation. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently used. For instance, formaldehyde, a related compound in terms of analytical challenges, has been measured in blood using GC coupled with mass spectrometry (MS) after being converted to a pentafluorophenylhydrazone derivative. cdc.gov Similarly, it has been detected in rat urine by HPLC with UV detection after forming a 2,4-dinitrophenylhydrazone derivative. cdc.gov
These principles are directly applicable to this compound. Derivatization can enhance the volatility and thermal stability of the analyte for GC analysis or improve its detectability for HPLC. Spectrophotometric methods have also been developed for the determination of phenylhydrazine (B124118), utilizing reagents like phosphomolybdic acid or copper (II) nitrate, which could be adapted for specific derivatives. cdc.gov
| Analytical Technique | Abbreviation | Application Principle for Hydrazine (B178648) Derivatives | Source Citation |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation of derivatized analytes from complex mixtures like urine, followed by UV detection. | cdc.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of derivatized analytes from biological samples like blood. | cdc.gov |
| Spectrophotometry | - | Quantification based on colorimetric reactions with specific reagents. | cdc.gov |
Deepening Mechanistic Understanding at the Molecular Level
Understanding how this compound derivatives exert their biological effects at the molecular level is fundamental to developing safer and more effective drugs. Research is ongoing to elucidate the precise mechanisms of action for various bioactive derivatives.
One proposed mechanism for the antifungal activity of N'-phenylhydrazide derivatives involves the generation of free radicals and reactive oxygen species (ROS). researchgate.net The accumulation of ROS within the fungal cell leads to oxidative stress and damage to cellular components, ultimately causing cell death. This is supported by observations of damaged mycelium morphology after treatment with these compounds. researchgate.net
Another significant area of investigation is the role of the hydrazine moiety itself. The bioactivation of phenylhydrazine can lead to the formation of reactive intermediates such as phenyldiazine and the phenyl radical. researchgate.net For certain derivatives, particularly those designed as antitrypanosomal agents, the hydrazine group connected to an electron-deficient ring can function as a nitric oxide (NO) donor. nih.govacs.org The release of NO, a molecule known to be toxic to trypanosomatids, represents a targeted therapeutic strategy. This decomposition of the quinazolin-hydrazine scaffold has been supported by NMR, fluorescence, and theoretical studies, with the generation of NO from parasites confirmed by the Griess test. nih.gov This evidence highlights the potential of using the hydrazine moiety as a specific pharmacophore to design agents that target NO release for therapeutic effect. nih.govacs.org
Q & A
Q. What are the common methods for synthesizing 4-(Trifluoromethyl)phenylhydrazine, and how is its purity assessed?
Methodological Answer: this compound is typically synthesized via condensation reactions, such as the reaction of trifluoromethyl-substituted benzaldehyde derivatives with hydrazine under acidic conditions (e.g., acetic acid) . Purity assessment involves:
- 19F NMR spectroscopy : Detects impurities (e.g., residual trifluoromethylbenzene derivatives) by integrating peaks between -59.20 to -60.10 ppm .
- HPLC or LC-MS : Quantifies hydrazone derivatives formed during reactions with carbonyl-containing compounds .
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and F .
Q. How is this compound utilized in derivatizing carbonyl groups for analytical chemistry?
Methodological Answer: The compound reacts with carbonyl groups (e.g., aldehydes, ketones) to form stable hydrazones, enabling quantification via 19F NMR :
Sample preparation : Dissolve humin or polymer samples in DMSO-d6 with this compound and an internal standard (e.g., 1-methyl-4-(trifluoromethyl)benzene) .
Derivatization : Heat at 40°C for 24 hours to ensure complete reaction.
NMR analysis : Integrate peaks at -59.20 to -60.10 ppm to calculate carbonyl content using the formula:
where = hydrazone peak area, = internal standard mass, and = hydrazine molar mass .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic gases (e.g., HF) upon decomposition .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Skin Irrit. Category 2) .
Advanced Research Questions
Q. What challenges arise in using this compound for XPS derivatization of surface functional groups, and how can they be mitigated?
Methodological Answer:
Q. How does the trifluoromethyl group influence the reactivity of phenylhydrazine derivatives in enzymatic inhibition studies?
Methodological Answer:
Q. How do reaction conditions (e.g., oxygen levels) affect oxidation byproducts of phenylhydrazine derivatives, and what are the implications for experimental design?
Methodological Answer:
- Key intermediates : Superoxide (O2⁻), phenyl radicals, and benzenediazonium ion formation depend on O2 availability .
- Control strategies :
- Anaerobic conditions : Use gloveboxes or N2 purging to suppress radical chain reactions .
- Additives : Include superoxide dismutase (SOD) to quench O2⁻ or catalase to decompose H2O2 .
- Monitoring : Track O2 consumption via Clark electrodes and intermediates via UV-Vis at 280 nm (benzenediazonium ion) .
Q. How does steric bulk from the trifluoromethyl group influence regioselectivity in cytochrome P450-catalyzed aryl group shifts?
Methodological Answer:
- Regioisomer ratios : Bulky substituents (e.g., -CF3) favor ND regioisomer formation (pyrrole ring D) due to steric hindrance over ring A .
- Methodology :
- Synthesis of aryl-iron complexes : React cytochrome P4502B1 with this compound.
- Oxidative rearrangement : Induce aryl group shifts under controlled O2 levels.
- Analysis : Use HPLC or NMR to quantify NA:ND regioisomer ratios (e.g., 25:75 for 4-tert-butyl derivatives) .
Data Contradiction Analysis
- vs. 14 : While this compound is effective in 19F NMR carbonyl quantification , its 3-isomer shows poor selectivity in XPS derivatization . This highlights the importance of substituent position (-CF3 at para vs. meta) in reaction specificity.
- Mitigation : Always validate derivatization protocols with orthogonal analytical methods (e.g., NMR + XPS) when switching substituent positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
